molecular formula C17H17N5OS B282730 N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide

N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide

Cat. No. B282730
M. Wt: 339.4 g/mol
InChI Key: NFAPMGKIYVADQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that is structurally similar to the psychoactive component of marijuana, delta-9-tetrahydrocannabinol (THC). MMB-2201 has gained popularity among recreational drug users due to its ability to produce marijuana-like effects, but with more potent and longer-lasting effects. However, MMB-2201 is not approved for human consumption and is only used for scientific research purposes.

Mechanism of Action

N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found in various parts of the human body, including the brain, immune system, and peripheral tissues. When N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201 binds to these receptors, it produces a range of effects, including altered perception, mood, and cognitive function. N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201 also activates the endocannabinoid system, which can lead to the release of various neurotransmitters such as dopamine and serotonin, which are responsible for regulating mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201 are similar to those of THC, but with more potent and longer-lasting effects. N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201 can produce a range of effects, including euphoria, relaxation, altered perception, increased heart rate, and impaired memory and cognition. N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201 can also cause adverse effects such as anxiety, paranoia, and psychosis, especially at high doses.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201 has several advantages for lab experiments, including its potency, selectivity, and stability. N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201 is also relatively easy to synthesize, which makes it a cost-effective tool for studying the effects of synthetic cannabinoids. However, N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201 has several limitations, including its potential for abuse and toxicity. N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201 is not approved for human consumption and is only used for scientific research purposes.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201, including its potential therapeutic applications in treating various medical conditions such as chronic pain, anxiety, and epilepsy. Researchers are also investigating the potential of N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201 as a tool for studying the endocannabinoid system and its role in regulating various physiological processes. Additionally, researchers are studying the potential long-term effects of synthetic cannabinoids on the brain and other organs, as well as the potential risks associated with their use.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201 involves several steps, including the reaction of 4-methylbenzoyl chloride with 1-methyl-1H-tetrazole-5-thiol to produce 4-methylphenyl-1-methyl-1H-tetrazole-5-thiol, which is then reacted with benzyl chloride to produce N-benzyl-4-methylphenyl-1-methyl-1H-tetrazole-5-thiol. The final step involves the reaction of N-benzyl-4-methylphenyl-1-methyl-1H-tetrazole-5-thiol with 4-methylbenzoyl chloride to produce N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201.

Scientific Research Applications

N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201 is primarily used in scientific research to study the effects of synthetic cannabinoids on the human body. Researchers use N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201 to investigate the pharmacological and toxicological effects of synthetic cannabinoids on the endocannabinoid system, which is responsible for regulating various physiological processes such as pain, appetite, and mood. N-(4-methylphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide-2201 is also used to study the potential therapeutic applications of synthetic cannabinoids in treating various medical conditions such as chronic pain, anxiety, and epilepsy.

properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-methylphenyl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzamide

InChI

InChI=1S/C17H17N5OS/c1-12-3-9-15(10-4-12)18-16(23)14-7-5-13(6-8-14)11-24-17-19-20-21-22(17)2/h3-10H,11H2,1-2H3,(H,18,23)

InChI Key

NFAPMGKIYVADQP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NN=NN3C

Origin of Product

United States

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